molecular formula C34H28N6O4S B2609028 N-(3,4-dimethoxyphenethyl)-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-89-1

N-(3,4-dimethoxyphenethyl)-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

Cat. No.: B2609028
CAS No.: 443670-89-1
M. Wt: 616.7
InChI Key: CEYMEIUFTKHREQ-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as benzoimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring that consists of three carbon atoms and two nitrogen centers .

Scientific Research Applications

Organic Synthesis and Catalyst-Free Reactions

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxamide derivatives through environmentally benign methods highlights the compound's significance in organic synthesis. A catalyst-free, one-pot sequential four-component condensation reaction demonstrates the efficiency and green chemistry aspects of synthesizing complex fused tricyclic structures, indicating potential utility in developing novel compounds with similar scaffolds for various applications (Shaabani et al., 2014).

Medicinal Chemistry: Cytotoxicity and Antimicrobial Activity

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, including structures akin to the queried compound, shows significant cytotoxic activity against various cancer cell lines. The study suggests these compounds' potential as lead molecules in cancer therapy, demonstrating the chemical scaffold's relevance in developing new anticancer drugs (Deady et al., 2003).

Materials Science: Luminescence and OLED Applications

The luminescence behavior of mono- and dimeric quinazoline derivatives provides insights into the potential use of such compounds in organic light-emitting diodes (OLEDs). Despite showing promising photophysical properties, rapid degradation under electrical current poses challenges, guiding future modifications to improve stability and efficiency in materials science applications (Pandey et al., 2017).

Heterocyclic Chemistry: Synthesis of Novel Compounds

The synthesis of N-fused benzimidazole derivatives through copper-catalyzed reactions underscores the versatility of the compound's chemical framework in heterocyclic chemistry. This method facilitates the creation of hybrid scaffolds with potential applications ranging from pharmaceuticals to advanced materials (Dao et al., 2018).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N6O4S/c1-43-28-13-10-21(17-29(28)44-2)14-15-35-33(42)22-11-12-24-26(18-22)38-34(40-27-8-4-3-7-25(27)37-32(24)40)45-20-23-19-31(41)39-16-6-5-9-30(39)36-23/h3-13,16-19H,14-15,20H2,1-2H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYMEIUFTKHREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=O)N7C=CC=CC7=N6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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